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molecular formula C10H10BrN3O B8443664 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B8443664
M. Wt: 268.11 g/mol
InChI Key: JTXRERWJFTZFSO-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

To a mixture of 1-(4-bromo-3-methoxyphenyl)-3-nitro-1H-pyrazole (2.3 g, 7.72 mmol) in DCM (24 mL) and acetic acid (6.18 mL, 108 mmol) was added zinc dust (2.52 g, 38.6 mmol) at 0° C. The reaction mixture was stirred at 0° C. to RT overnight. The reaction mixture was filtered through celite, rinsed with EtOAc and concentrated in vacuo. The residue was purified by silica chromatography (EtOAc/heptane=10:90 to 50:50) to give a white foam which was dissolved in 6 mL of toluene, concentrated and dried to give 1.9 g of 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine as a white powder.
Name
1-(4-bromo-3-methoxyphenyl)-3-nitro-1H-pyrazole
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6.18 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.52 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[N:9]2)=[CH:4][C:3]=1[O:16][CH3:17].C(O)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1.[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)=[CH:4][C:3]=1[O:16][CH3:17]

Inputs

Step One
Name
1-(4-bromo-3-methoxyphenyl)-3-nitro-1H-pyrazole
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N1N=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
6.18 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. to RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography (EtOAc/heptane=10:90 to 50:50)
CUSTOM
Type
CUSTOM
Details
to give a white foam which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1N=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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